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Compound of Interest

Compound Name: tert-Butyl thiophen-3-ylcarbamate

Cat. No.: B092140 Get Quote

An In-depth Technical Guide on tert-Butyl thiophen-3-ylcarbamate: Molecular Weight,

Physicochemical Properties, and Strategic Applications

Executive Summary:

This technical guide provides a comprehensive analysis of tert-Butyl thiophen-3-
ylcarbamate, a pivotal building block in modern medicinal chemistry and organic synthesis.

Centered on its fundamental property, the molecular weight, this document explores the

compound's detailed physicochemical profile and explains its strategic importance for

researchers, scientists, and drug development professionals. With a molecular weight of

199.27 g/mol , this molecule is an ideal starting point for synthesizing more complex structures

that adhere to established drug-likeness criteria. The guide elucidates the synergistic roles of

its two key structural features: the thiophene ring, a privileged scaffold in numerous FDA-

approved drugs, and the tert-butyloxycarbonyl (Boc) protecting group, which enables selective

and controlled synthetic transformations. Detailed experimental protocols for molecular weight

verification and synthesis are provided, underpinned by a commitment to scientific integrity and

practical utility.

Core Molecular Profile
tert-Butyl thiophen-3-ylcarbamate, also known by synonyms such as N-Boc-3-

aminothiophene, is a heterocyclic carbamate ester.[1][2] Its identity and properties are defined

by its precise molecular structure and resulting physicochemical characteristics.
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The foundational characteristic is its molecular weight, an average value calculated from the

natural isotopic abundance of its constituent elements. For tert-Butyl thiophen-3-
ylcarbamate, this value is 199.27 g/mol .[1][2][3] In high-resolution analytical techniques like

mass spectrometry, the monoisotopic mass is of greater importance. This is the mass of the

molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C,

¹H, ¹⁶O, ¹⁴N, ³²S), which for this compound is 199.06669983 Da.[1][2] This distinction is critical

for accurate identification in complex sample matrices.

A summary of its key quantitative data is presented below.

Table 1: Physicochemical Properties of tert-Butyl thiophen-3-ylcarbamate

Property Value Source(s)

Molecular Weight 199.27 g/mol [1][2]

Exact Mass 199.06669983 Da [1][2]

Molecular Formula C₉H₁₃NO₂S [1][3]

CAS Number 19228-91-2 [1]

Appearance
White to Yellow to Tan Powder

or Crystals
[3]

Melting Point 138-140 °C [2][3]

Boiling Point 238.1 °C at 760 mmHg [2][3]

SMILES
CC(C)

(C)OC(=O)NC1=CSC=C1
[1]

Below is a diagram illustrating the chemical structure of the molecule.

Caption: 2D structure of tert-Butyl thiophen-3-ylcarbamate.

The Significance of Molecular Weight in Drug
Discovery
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The molecular weight of a compound is a primary determinant of its potential as a therapeutic

agent. It directly influences pharmacokinetic properties such as absorption, distribution,

metabolism, and excretion (ADME). For drug development professionals, the value of 199.27

g/mol is highly significant because it falls well within the parameters of widely accepted "drug-

likeness" guidelines.

One of the most influential sets of guidelines is Lipinski's Rule of Five, which predicts the oral

bioavailability of a drug candidate. A key parameter in this rule is a molecular weight of less

than 500 Daltons. As a building block, tert-butyl thiophen-3-ylcarbamate provides a low

molecular weight starting point, allowing for substantial chemical modification and complexity to

be added during lead optimization without breaching this critical threshold. This maximizes the

probability of developing an orally active drug.

Caption: Relationship between molecular properties and drug-likeness assessment.

Strategic Importance in Medicinal Chemistry
The utility of tert-butyl thiophen-3-ylcarbamate extends beyond its favorable molecular

weight. Its structure contains two key features that make it a versatile tool for synthetic

chemists.

The Thiophene Moiety: A Privileged Scaffold
The thiophene ring is considered a "privileged pharmacophore" in drug discovery.[4] It is an

aromatic heterocycle that serves as a bioisostere for the phenyl ring, meaning it can often

substitute for a benzene ring in a drug molecule while maintaining or improving biological

activity. This substitution can significantly alter a compound's metabolic stability, solubility, and

receptor binding profile.[4] Its presence in numerous FDA-approved drugs—ranging from anti-

inflammatory agents to anticancer and antipsychotic medications—highlights its therapeutic

relevance.[4] Using tert-butyl thiophen-3-ylcarbamate as a starting material allows

researchers to incorporate this valuable scaffold into novel drug candidates.

The tert-Butyloxycarbonyl (Boc) Protecting Group
The primary amine at the 3-position of the thiophene ring is a reactive nucleophile. The tert-

butyloxycarbonyl (Boc) group serves as a robust protecting group, rendering this amine

unreactive under a wide variety of reaction conditions (e.g., basic, hydrogenolytic, and mildly
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acidic conditions). This protection is crucial in multi-step syntheses, as it allows chemists to

perform modifications on other parts of the molecule without unintended side reactions at the

amine.[3][5]

The Boc group's key advantage is its lability under moderately to strongly acidic conditions

(e.g., using trifluoroacetic acid, TFA), which cleanly regenerates the free amine for subsequent

reactions. This protection-deprotection strategy is a cornerstone of modern organic synthesis.

3-Aminothiophene
(Reactive)

Boc Protection
(Boc₂O, Base)

tert-Butyl thiophen-3-ylcarbamate
(Stable Intermediate)

Boc Deprotection
(TFA or HCl)

Deprotected Amine
(Ready for Coupling)

Click to download full resolution via product page

Caption: Synthetic workflow illustrating the Boc protection and deprotection cycle.

Experimental Protocols
To ensure scientific integrity, theoretical data must be verifiable through experimentation. The

following protocols provide step-by-step methodologies for key analyses related to tert-butyl
thiophen-3-ylcarbamate.

Protocol: Verification of Molecular Weight via ESI-MS
Objective: To experimentally confirm the molecular weight of tert-butyl thiophen-3-
ylcarbamate using Electrospray Ionization Mass Spectrometry (ESI-MS).

Methodology:

Sample Preparation: Accurately weigh approximately 1 mg of tert-butyl thiophen-3-
ylcarbamate and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to

create a 1 mg/mL stock solution.

Dilution: Create a working solution by diluting the stock solution 1:1000 in a 50:50 mixture of

acetonitrile and water containing 0.1% formic acid. The formic acid facilitates protonation.

Instrumentation Setup: Calibrate the mass spectrometer according to the manufacturer's

instructions. Set the instrument to operate in positive ion ESI mode. Typical parameters
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include a capillary voltage of 3-4 kV, a source temperature of 120-150 °C, and a desolvation

gas flow of 8-10 L/min.

Analysis: Infuse the working solution into the mass spectrometer at a flow rate of 5-10

µL/min. Acquire data over a mass-to-charge (m/z) range of 100-400.

Data Interpretation (Self-Validation): The primary ion expected is the protonated molecule

[M+H]⁺. Given the monoisotopic mass of 199.0667 Da, the expected m/z value for this ion is

199.0667 + 1.0073 (mass of H⁺) = 200.0740. The presence of a prominent peak at or very

near this m/z value confirms the identity and mass of the compound. Other adducts, such as

the sodium adduct [M+Na]⁺ at m/z 222.05, may also be observed.

Protocol: General Synthesis of tert-Butyl thiophen-3-
ylcarbamate
Objective: To synthesize tert-butyl thiophen-3-ylcarbamate via the Boc-protection of 3-

aminothiophene.

Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-

aminothiophene (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or

tetrahydrofuran (THF).

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the

solution to act as an acid scavenger.

Addition of Boc Anhydride: Cool the mixture in an ice bath (0 °C). Slowly add a solution of di-

tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent to the stirred reaction

mixture.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours.

Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting

material (3-aminothiophene) is consumed.

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel

and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b092140?utm_src=pdf-body
https://www.benchchem.com/product/b092140?utm_src=pdf-body
https://www.benchchem.com/product/b092140?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can

be purified by column chromatography on silica gel or by recrystallization from a suitable

solvent system (e.g., hexane/ethyl acetate) to yield pure tert-butyl thiophen-3-ylcarbamate
as a solid.[3]

Safety and Handling
As a laboratory chemical, tert-butyl thiophen-3-ylcarbamate requires careful handling in

accordance with good industrial hygiene and safety practices.[6]

Hazards: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category

4).[1] It may cause skin and eye irritation.[6] The toxicological properties have not been fully

investigated.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety glasses with side shields or goggles, and a lab coat.[6]

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin, eyes, and clothing.[6]

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[3] It is

stable under recommended storage conditions.[6]

Incompatibilities: Avoid contact with strong oxidizing agents.[6]

Conclusion
tert-Butyl thiophen-3-ylcarbamate is a compound of significant interest to the scientific

community, particularly those in drug discovery. Its molecular weight of 199.27 g/mol positions

it as an exemplary building block for constructing drug candidates that conform to established

principles of oral bioavailability. The strategic combination of a therapeutically relevant

thiophene scaffold and a versatile Boc-protected amine provides chemists with a powerful tool

for synthesizing complex and novel bioactive molecules. Understanding its core properties,

from molecular weight to synthetic utility, is essential for leveraging its full potential in the

advancement of pharmaceutical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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